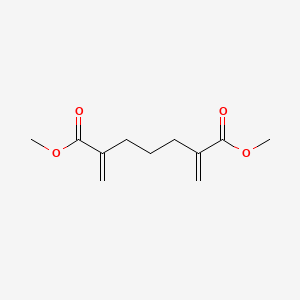

Dimethyl 2,6-dimethylideneheptanedioate

Description

Properties

CAS No. |

42028-68-2 |

|---|---|

Molecular Formula |

C11H16O4 |

Molecular Weight |

212.24 g/mol |

IUPAC Name |

dimethyl 2,6-dimethylideneheptanedioate |

InChI |

InChI=1S/C11H16O4/c1-8(10(12)14-3)6-5-7-9(2)11(13)15-4/h1-2,5-7H2,3-4H3 |

InChI Key |

DPKHBZDGJHJGQX-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C(=C)CCCC(=C)C(=O)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The following table compares dimethyl 2,6-dimethylideneheptanedioate with structurally related compounds:

| Property | This compound | Dimethyl Fumarate (DMF) | 2,6-Dimethyl-3,5-heptanedione |

|---|---|---|---|

| Molecular Formula | C₁₁H₁₆O₄ (inferred) | C₅H₈O₄ | C₉H₁₆O₂ |

| Molecular Weight (g/mol) | ~212.24 (calculated) | 144.13 | 156.22 |

| Functional Groups | Methyl esters, methylidene groups | α,β-unsaturated diester | Diketone |

| CAS Registry Number | Not available | 624-49-7 | 18362-64-6 |

| Key Structural Features | Conjugated diene system, ester groups | Conjugated double bond, ester groups | Two ketone groups at 3,5 positions |

Sources :

- Reactivity : DMF’s α,β-unsaturated ester structure enables nucleophilic addition and antioxidant activity via Nrf2 pathway activation . This compound’s methylidene groups may similarly participate in cycloaddition or polymerization reactions.

- Stability: Unlike DMF, which is stable under standard conditions, diketones like 2,6-dimethyl-3,5-heptanedione may exhibit keto-enol tautomerism, affecting reactivity .

Dimethyl Fumarate (DMF) :

This compound :

- Potential applications in polymer synthesis (e.g., crosslinking agents) or as intermediates in organic synthesis. No direct pharmacological data is available.

2,6-Dimethyl-3,5-heptanedione :

- Likely used in flavor/fragrance industries or as a ligand in coordination chemistry. No therapeutic applications reported .

Q & A

Q. How can machine learning (ML) enhance predictive modeling of the compound’s bioactivity or material properties?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.